Eleclazine
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Overview
Description
Preparation Methods
The synthesis of Eleclazine involves several steps, starting with the preparation of the benzoxazepine core. The synthetic route typically includes:
Formation of the benzoxazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Specific functional groups, such as trifluoromethoxy and pyrimidinylmethyl, are introduced through various organic reactions, including nucleophilic substitution and condensation reactions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity and yield.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow processes to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Eleclazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Eleclazine has a wide range of scientific research applications:
Mechanism of Action
Eleclazine exerts its effects by selectively inhibiting the late sodium current (INa) in cardiac cells. This inhibition reduces the influx of sodium ions during the late phase of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity . The molecular target of this compound is the sodium channel protein NaV1.5, encoded by the SCN5A gene . By modulating this channel, this compound helps to prevent the initiation and propagation of arrhythmic events .
Comparison with Similar Compounds
Eleclazine is compared with other sodium channel inhibitors, such as:
Lacosamide: A drug that enhances slow inactivation of sodium channels, used primarily for the treatment of epilepsy.
This compound’s uniqueness lies in its high selectivity for the late sodium current and its potent antiarrhythmic effects, making it a promising candidate for the treatment of cardiac arrhythmias .
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUAEEJQYHYLMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443211-72-0 |
Source
|
Record name | Eleclazine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleclazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELECLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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